molecular formula C12H26O2S2 B14727907 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol CAS No. 6628-66-6

2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol

Cat. No.: B14727907
CAS No.: 6628-66-6
M. Wt: 266.5 g/mol
InChI Key: BKFGYFYWOOABBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is an organic compound characterized by the presence of two sulfanyl (thioether) groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol typically involves the reaction of 2-sulfanylethanol with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 2-sulfanylethanol, alkyl halide (e.g., 2-ethylhexyl bromide)

    Solvent: Ethanol or another suitable polar solvent

    Catalyst: Potassium hydroxide or sodium hydroxide

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new thioether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new thioether derivatives.

Scientific Research Applications

2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol involves its interaction with various molecular targets and pathways. The hydroxyl and sulfanyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethanol
  • 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)butyl]sulfanylethanol
  • 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)pentyl]sulfanylethanol

Uniqueness

2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

6628-66-6

Molecular Formula

C12H26O2S2

Molecular Weight

266.5 g/mol

IUPAC Name

2-[2-ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol

InChI

InChI=1S/C12H26O2S2/c1-3-5-12(16-9-7-14)11(4-2)10-15-8-6-13/h11-14H,3-10H2,1-2H3

InChI Key

BKFGYFYWOOABBI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)CSCCO)SCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.